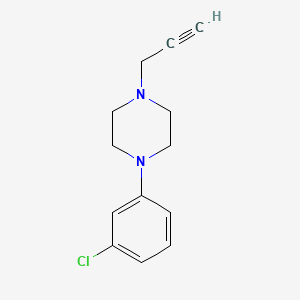
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been shown to have promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
Research indicates that certain piperidine-4-carboxamide derivatives have shown significant efficacy in inhibiting angiogenesis in vivo, using the chick chorioallantoic membrane (CAM) model. These compounds also demonstrated notable DNA cleavage activities, suggesting their potential as anticancer agents due to their combined anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antimicrobial Activity
Azetidinone-based phenyl sulfonyl pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, synthesized by reacting specific azetidinones with benzene sulfonyl chloride, displayed notable antimicrobial properties when tested against various bacterial and fungal strains (Shah et al., 2014).
Role in Beta-Adrenergic Receptor Activity
Research on a series of (4-piperidin-1-yl)-phenyl sulfonamides has revealed that certain modifications in these compounds result in potent agonists for the beta(3)-adrenergic receptor. This discovery holds potential implications for the development of treatments targeting beta-adrenergic receptors (Hu et al., 2001).
Inhibitors of Soluble Epoxide Hydrolase
In the search for inhibitors of soluble epoxide hydrolase, certain 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified. These inhibitors are crucial for potential therapeutic applications in various disease models, demonstrating significant effects on biological markers and showing promise for in vivo investigations (Thalji et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides bearing a piperidine nucleus have shown significant activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These properties highlight their potential in developing therapeutic agents for various medical conditions, including neurological disorders (Khalid et al., 2013; Khalid et al., 2016).
Propiedades
IUPAC Name |
1-[1-[4-(2-methylphenoxy)phenyl]sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-4-2-3-5-21(16)29-19-6-8-20(9-7-19)30(27,28)25-14-18(15-25)24-12-10-17(11-13-24)22(23)26/h2-9,17-18H,10-15H2,1H3,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVMQONSVLBVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

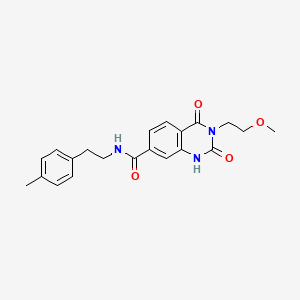

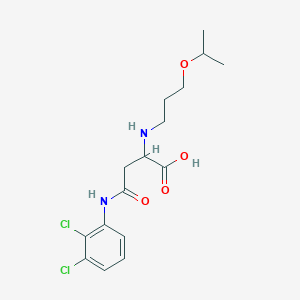
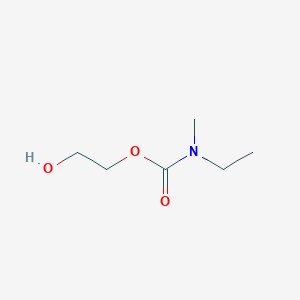
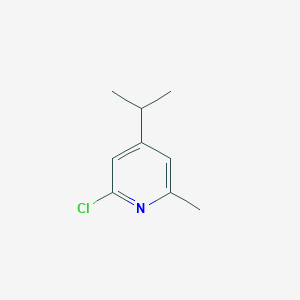
![Methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)


![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)


